molecular formula C8H7Cl2F B1600297 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene CAS No. 214774-61-5

2,4-Dichloro-1-fluoro-3,5-dimethylbenzene

Cat. No. B1600297
CAS RN: 214774-61-5
M. Wt: 193.04 g/mol
InChI Key: XZOPHCHUGFSLOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The starting material could be a compound like 4-chloro-3,5-difluorobenzonitrile .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1-fluoro-3,5-dimethylbenzene” consists of a benzene ring with two chlorine atoms, one fluorine atom, and two methyl groups attached to it. The exact positions of these substituents on the benzene ring give the compound its unique properties .


Chemical Reactions Analysis

This compound, like other benzene derivatives, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-1-fluoro-3,5-dimethylbenzene” include a molecular weight of 193.04 g/mol. Other properties such as boiling point, density, and vapor pressure would need to be determined experimentally .

Scientific Research Applications

Environmental Studies

This compound can be used in environmental studies to understand the behavior of chlorinated hydrocarbons in ecosystems. Its degradation pathways, bioaccumulation potential, and effects on wildlife can be studied to assess environmental risks and develop remediation strategies.

Each of these applications leverages the unique chemical structure of 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene to explore and develop new technologies and solutions across various fields of scientific research. The compound’s versatility makes it a significant subject of study in contemporary chemistry research .

Safety And Hazards

As with any chemical compound, handling “2,4-Dichloro-1-fluoro-3,5-dimethylbenzene” requires appropriate safety measures. These may include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .

Future Directions

The future directions for “2,4-Dichloro-1-fluoro-3,5-dimethylbenzene” could involve its use in the synthesis of new compounds and materials. Its unique structure makes it a valuable intermediate in various chemical reactions .

properties

IUPAC Name

2,4-dichloro-1-fluoro-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPHCHUGFSLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431544
Record name 2,4-dichloro-1-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-fluoro-3,5-dimethylbenzene

CAS RN

214774-61-5
Record name Benzene, 2,4-dichloro-1-fluoro-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214774-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-1-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An alternative process for the preparation of the intermediate compound 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride, which serves as a starting material for the preparation of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (EP-A-0 276 700) and which can converted into 3-cyano-2,4,5-trifluoro-benzoyl fluoride, starts from 5-fluoro-1,3-xylene: 5-fluoro-1,3-xylene is dichlorinated in the nucleus under ionic conditions in the presence of a catalyst to give 2,4-dichloro-5-fluoro-1,3-dimethylbenzene and this is then chlorinated under free-radical conditions in the side chains to give 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene. This is hydrolysed via 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid to give 2,4-dichloro-5-fluoro-3-formyl-benzoic acid and then reacted to give 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid. By treatment with thionyl chloride, 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride is obtained, which can additionally be reacted by means of a chlorine/fluorine exchange to give 3-cyano-2,4,5-trifluoro-benzoyl fluoride. ##STR4##
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Synthesis routes and methods II

Procedure details

An alternative process for preparing the intermediate 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride (European Patent Application 276 700), which can be converted into 3-cyano-2,4,5-trifluoro-benzoyl fluoride, starts with 5-fluoro-1,3-xylene: 5-fluoro-1,3-xylene is dichlorinated at the ring in the presence of a catalyst under ionic conditions to give 2,4-dichloro-5-fluoro-1,3-dimethylbenzene which is subsequently chlorinated in the side chains under radical conditions to give 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene. This is hydrolysed via the 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid to give 2,4-dichloro-5-fluoro-3-formylbenzoic acid, which is subsequently converted into 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid. Treatment with thionyl chloride gives 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride which can then be converted into 3-cyano-2,4,5-trifluoro-benzoyl fluoride by chlorine-fluorine exchange.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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